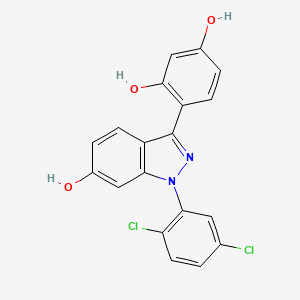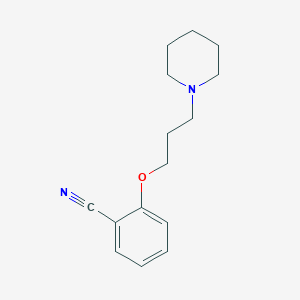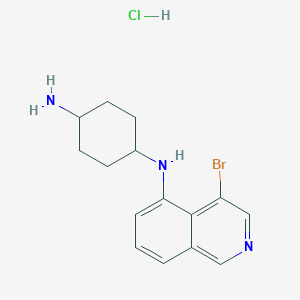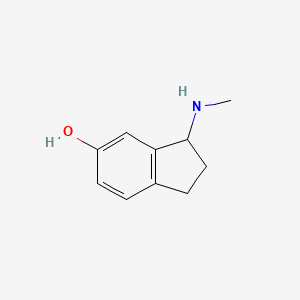
3-(methylamino)-2,3-dihydro-1H-inden-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(methylamino)-2,3-dihydro-1H-inden-5-ol is a chemical compound with the molecular formula C10H13NO It is a derivative of aminoindan, characterized by the presence of a methyl group, a hydroxyl group, and an amino group attached to the indane ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylamino)-2,3-dihydro-1H-inden-5-ol typically involves the following steps:
Starting Material: The synthesis begins with 6-hydroxy-1-aminoindane as the starting material.
Methylation: The amino group is methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(methylamino)-2,3-dihydro-1H-inden-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
3-(methylamino)-2,3-dihydro-1H-inden-5-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a neuroprotective agent and its role in the treatment of neurodegenerative diseases such as Parkinson’s disease
Pharmacology: The compound is investigated for its effects on monoamine oxidase (MAO) enzymes and its potential as an MAO inhibitor.
Biology: Research explores its interactions with biological systems and its impact on cellular processes.
作用機序
The mechanism of action of 3-(methylamino)-2,3-dihydro-1H-inden-5-ol involves its interaction with monoamine oxidase (MAO) enzymes. It acts as an inhibitor of MAO, preventing the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. This inhibition leads to increased levels of these neurotransmitters in the brain, which can have therapeutic effects in conditions like Parkinson’s disease .
類似化合物との比較
Similar Compounds
1-Aminoindan: A positional isomer with similar pharmacological properties.
Rasagiline: An MAO-B inhibitor used in the treatment of Parkinson’s disease.
Selegiline: Another MAO-B inhibitor with neuroprotective properties.
Uniqueness
3-(methylamino)-2,3-dihydro-1H-inden-5-ol is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other aminoindan derivatives. Its methyl and hydroxyl groups can influence its interaction with biological targets and its overall pharmacokinetic profile .
特性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC名 |
3-(methylamino)-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C10H13NO/c1-11-10-5-3-7-2-4-8(12)6-9(7)10/h2,4,6,10-12H,3,5H2,1H3 |
InChIキー |
OQYUFINCFJYYFH-UHFFFAOYSA-N |
正規SMILES |
CNC1CCC2=C1C=C(C=C2)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

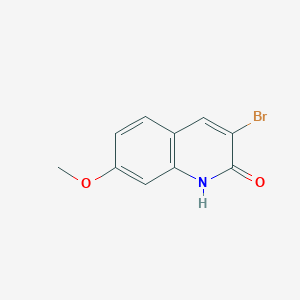


![2-[(Dimethylsulfamoyl)methyl]benzene-1-sulfonyl isocyanate](/img/structure/B8597177.png)
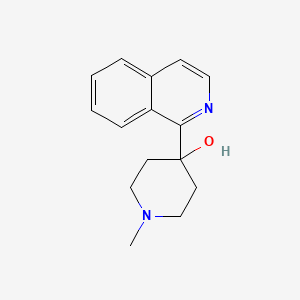


![4-Chloro-3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B8597209.png)
